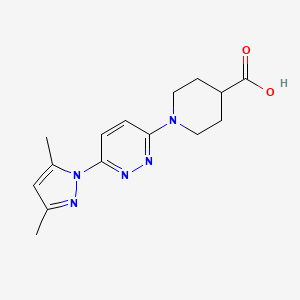

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylic acid

Description

This compound features a pyridazine core substituted at the 3-position with a piperidine-4-carboxylic acid moiety and at the 6-position with a 3,5-dimethylpyrazole group.

Properties

IUPAC Name |

1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-10-9-11(2)20(18-10)14-4-3-13(16-17-14)19-7-5-12(6-8-19)15(21)22/h3-4,9,12H,5-8H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNMIQUYXZRYFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors One common route involves the formation of the pyrazole ring followed by its fusion with a pyridazine ringSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are employed to meet industrial standards.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid group at position 4 of the piperidine ring participates in classical acid-derived transformations:

| Reaction Type | Reagents/Conditions | Product Formed | Key Characteristics |

|---|---|---|---|

| Esterification | Methanol/H<sup>+</sup>, reflux | Methyl ester derivative | Improved lipophilicity for biological studies |

| Amide Formation | Thionyl chloride → R-NH<sub>2</sub> | Piperidine-4-carboxamide derivatives | Enhanced target specificity in drug design |

| Salt Formation | NaOH or KOH | Sodium/Kassium carboxylate salts | Increased aqueous solubility |

Pyridazine Ring Reactivity

The pyridazine ring undergoes electrophilic substitution and cross-coupling reactions:

Pyrazole Ring Functionalization

The 3,5-dimethylpyrazole group shows regioselective reactivity:

Piperidine Ring Transformations

The piperidine moiety undergoes stereoselective modifications:

Cross-Coupling Reactions

The compound serves as a scaffold for transition metal-catalyzed couplings:

Degradation Pathways

Critical stability data under various conditions:

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a piperidine ring, a pyridazine moiety, and a pyrazole substituent. These structural characteristics contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 288.35 g/mol. The presence of various functional groups enhances its interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives containing the pyrazole and pyridazine structures exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Several studies have highlighted the anticancer properties of pyrazole derivatives. The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. Specific analogs have demonstrated effectiveness against various cancer cell lines, suggesting that the incorporation of the piperidine and pyridazine rings may enhance cytotoxicity .

Anti-inflammatory Effects

Inflammation-related disorders are another area where this compound shows promise. Research indicates that similar structures can modulate inflammatory pathways, potentially providing relief in conditions such as arthritis and other inflammatory diseases . The anti-inflammatory action is likely mediated through inhibition of pro-inflammatory cytokines.

Case Study 1: Synthesis and Biological Evaluation

A study conducted by Prabhakar et al. synthesized several derivatives based on the pyrazole framework and evaluated their biological activities through in vitro assays. The results showed significant antibacterial and antifungal activity, with some compounds exhibiting minimum inhibitory concentrations comparable to established antibiotics .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylic acid to various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in cancer progression, supporting its potential use as an anticancer agent .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Limitations and Recommendations

Key gaps include:

- Experimental pKa, LogP, and solubility data.

- Biological activity profiles (e.g., IC₅₀, binding assays). Further studies using crystallographic tools (e.g., SHELXL for structure refinement) and hydrogen-bonding analysis (as in ) are recommended to validate interactions and stability.

Biological Activity

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a pyridazine moiety, and a pyrazole substituent. Its molecular formula is with a molecular weight of approximately 248.30 g/mol. The presence of these heterocycles contributes to its biological activity, particularly in enzyme inhibition and anti-inflammatory properties.

Recent studies have indicated that compounds similar to this compound exhibit significant inhibitory effects on various enzymes, including:

- DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A) : This enzyme is involved in multiple cellular processes, including differentiation and proliferation. Inhibitors of DYRK1A have shown promise in treating neurodegenerative diseases and cancers .

- Aurora Kinases : These kinases play critical roles in cell division. Inhibition of Aurora kinases has been linked to anti-cancer activity, making this class of compounds valuable for cancer therapy .

Anticancer Activity

The compound has demonstrated significant anticancer properties through various in vitro studies. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MV4-11 (AML) | 0.299 | Aurora kinase inhibition |

| MCF-7 (Breast Cancer) | 0.48 - 2.84 | Induction of apoptosis |

| U937 (Monocytic Leukemia) | < 0.5 | Cell cycle arrest |

These results indicate that the compound effectively inhibits tumor growth and induces apoptosis in cancer cells .

Anti-inflammatory Effects

Case Studies

-

DYRK1A Inhibition Study :

A study employing structure-based drug design identified derivatives similar to the target compound as potent DYRK1A inhibitors with nanomolar affinity. The derivatives were subjected to enzymatic assays confirming their inhibitory efficacy and low toxicity profiles . -

Aurora Kinase Selectivity :

Research focusing on the selectivity of various pyrazole derivatives for Aurora A and B kinases demonstrated that modifications to the piperidine ring could enhance selectivity and potency against these targets, providing insights into optimizing the compound's structure for better therapeutic outcomes .

Q & A

Q. How is high-throughput screening (HTS) applied in structure-activity relationship (SAR) studies for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.